molecular formula C10H15N B196092 Phenpromethamine CAS No. 93-88-9

Phenpromethamine

Cat. No.: B196092
CAS No.: 93-88-9
M. Wt: 149.23 g/mol
InChI Key: AUFSOOYCQYDGES-UHFFFAOYSA-N
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Description

Phenpromethamine, also known as N-methyl-2-phenylpropan-1-amine, is a sympathomimetic nasal decongestant of the phenethylamine group. It was previously marketed under the brand name Vonedrine from 1943 through 1960 but is no longer available. The compound is a stimulant and has been banned by the World Anti-Doping Agency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenpromethamine can be synthesized through the condensation of unsaturated amines with aromatic compounds. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Phenpromethamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Historical Context and Regulatory Status

Phenpromethamine was first introduced as a nasal decongestant but was later linked to various health risks, leading to its withdrawal from the market. It has never been approved for oral use by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is classified as a prohibited substance by the World Anti-Doping Agency (WADA) . Despite this, recent studies have detected its presence in several dietary supplements marketed for weight loss and athletic performance .

Presence in Dietary Supplements

Recent investigations have confirmed that this compound is present in weight loss and sports supplements sold in the U.S. A study analyzed 17 supplement brands labeled as containing deterenol (another stimulant) and found this compound in four of them . This finding raises concerns about the safety and efficacy of these products, particularly since they often contain multiple stimulants that have not been adequately studied for their combined effects on human health.

Table 1: Summary of Studies Detecting this compound in Supplements

Study ReferenceNumber of Supplements AnalyzedThis compound DetectedHealth Risks Associated
174Nausea, cardiac arrest
Various (Brazil & Australia)YesAsthma exacerbation

Pharmacological Profile

This compound acts primarily as a stimulant, impacting adrenergic receptors similar to other known stimulants. Research indicates it may activate multiple adrenergic receptor subtypes, which can lead to increased heart rate and blood pressure . In vitro studies have shown that this compound can elicit significant physiological responses, suggesting potential risks when used in combination with other stimulants commonly found in pre-workout supplements .

Case Studies on Adverse Effects

Several case reports have documented adverse events associated with the use of supplements containing this compound. These include cardiovascular complications such as chest pain, palpitations, and even severe outcomes like cardiac arrest . A systematic review highlighted that many individuals using such supplements experienced significant health issues within weeks of consumption.

Table 2: Reported Adverse Effects Linked to this compound Use

Adverse EffectNumber of Cases Reported
Chest Pain11
Palpitations4
Nausea/VomitingVarious
Cardiac Arrest1

Mechanism of Action

Phenpromethamine exerts its effects by acting as a sympathomimetic agent. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The compound binds to adrenergic receptors, triggering a cascade of intracellular events that result in its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Shares a similar structure but has a higher potential for abuse and addiction.

    Amphetamine: Similar stimulant effects but differs in its chemical structure and potency.

    Phenylpropanolamine: Used as a decongestant and appetite suppressant, with a similar mechanism of action.

Uniqueness

Phenpromethamine is unique in its specific binding affinity and pharmacokinetic profile, which distinguishes it from other similar compounds. Its historical use as a nasal decongestant and its subsequent ban highlight its distinct regulatory and safety profile .

Biological Activity

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic compound that has garnered interest in both pharmacological and dietary supplement contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential health implications based on diverse research findings.

  • Molecular Formula: C10_{10}H15_{15}N·ClH
  • Molecular Weight: 185.694 g/mol
  • Stereochemistry: Racemic mixture
  • Chemical Structure:

    This compound Structure

This compound acts primarily as a sympathomimetic agent , influencing the sympathetic nervous system. Its mechanism includes:

  • Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking catecholamines like norepinephrine. This action stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure.
  • cAMP Pathway Activation: Binding to receptors activates G-proteins, which subsequently activate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP enhances intracellular calcium levels, affecting muscle contraction and other cellular functions.

This compound is known for its role in various biochemical reactions:

  • Neurotransmitter Interaction: It inhibits the reuptake of norepinephrine and dopamine, prolonging their action within the synaptic cleft.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6), it undergoes phase I and II metabolic reactions, influencing its pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption and Distribution: The compound can cross cell membranes through passive diffusion and specific transporters like the norepinephrine transporter (NET) .
  • Elimination: The metabolites are typically more hydrophilic, facilitating excretion through urine.

Biological Effects in Animal Models

Dosage Effects:

  • At low doses, this compound acts as a mild stimulant, enhancing alertness.
  • Higher doses lead to significant cardiovascular effects, including hypertension and arrhythmias.

Chronic Administration Studies:
Research indicates that prolonged exposure can lead to desensitization of adrenergic receptors, diminishing its effectiveness over time.

Case Studies and Clinical Findings

A systematic review highlighted potential interactions between this compound and other medications due to its inhibition of CYP2D6. This could lead to altered drug metabolism and unexpected side effects when co-administered with other therapeutic agents .

Clinical Safety Profile:
While this compound has been reported to have a good safety profile when used therapeutically, concerns arise regarding its presence in dietary supplements marketed for weight loss or athletic performance enhancement. These products often contain multiple stimulants, raising questions about their combined effects on health .

Potential Risks and Regulatory Concerns

The presence of this compound in dietary supplements has raised regulatory flags due to its stimulant properties and potential for adverse interactions with other drugs. Its classification as a banned substance in sports adds another layer of concern regarding its use in competitive environments .

Q & A

Basic Research Questions

Q. How should researchers design an in vitro study to investigate Phenpromethamine's mechanism of action?

Methodological Answer:

  • Select appropriate cell lines (e.g., primary vs. immortalized) based on the target tissue and validate their relevance to this compound's proposed biological pathway.
  • Include dose-response curves and negative/positive controls (e.g., untreated cells, known agonists/antagonists) to isolate specific effects.
  • Use assays such as Western blotting for protein expression, qPCR for gene regulation, or calcium imaging for receptor activity .

Q. What steps are critical for conducting a systematic literature review on this compound's pharmacokinetics?

Methodological Answer:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies, species, dosage ranges).
  • Use databases like PubMed, Embase, and Web of Science with controlled vocabulary (e.g., MeSH terms: "this compound/pharmacokinetics") and Boolean operators.
  • Follow PRISMA guidelines for transparency and employ tools like PubReMiner to identify high-frequency keywords .

Q. What ethical approvals are required for human studies involving this compound?

Methodological Answer:

  • Obtain Institutional Review Board (IRB) approval, ensuring alignment with Declaration of Helsinki principles.
  • Document informed consent processes, emphasizing risks/benefits and withdrawal options.
  • Address data confidentiality protocols, particularly for multi-center trials, as per ICH-GCP guidelines .

Q. How can researchers formulate a hypothesis about this compound using the FINERMAPS framework?

Methodological Answer:

  • Feasibility : Ensure access to this compound samples, analytical equipment, and relevant expertise.
  • Novelty : Identify gaps (e.g., understudied metabolic pathways) via literature reviews.
  • Ethics : Confirm compliance with animal/human research guidelines.
  • Relevance : Link to broader scientific goals, such as optimizing therapeutic windows .

Q. What are best practices for storing and sharing this compound research data?

Methodological Answer:

  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and repositories like Figshare or Zenodo.
  • Include metadata (e.g., batch numbers, experimental conditions) and raw datasets in standardized formats (e.g., CSV, XML).
  • Adhere to journal-specific data availability policies .

Advanced Research Questions

Q. How can contradictions between in vivo and in vitro data on this compound's efficacy be resolved?

Methodological Answer:

  • Re-analyze variables (e.g., dosing schedules, bioavailability differences) using sensitivity analysis.
  • Conduct bridging studies (e.g., ex vivo tissue models) to reconcile discrepancies.
  • Apply meta-regression to assess heterogeneity across studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?

Methodological Answer:

  • Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50/IC50 values.
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-dose comparisons.
  • Validate assumptions via residual plots and goodness-of-fit metrics .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound's pathways?

Methodological Answer:

  • Perform pathway enrichment analysis using tools like KEGG or Reactome.
  • Apply multi-omics integration platforms (e.g., mixOmics) to identify co-regulated genes/metabolites.
  • Validate findings with knock-down/knock-out models or pharmacological inhibitors .

Q. What methodologies ensure data integrity in multi-center this compound trials?

Methodological Answer:

  • Standardize protocols across sites (e.g., harmonized assays, calibration schedules).
  • Implement centralized data monitoring with periodic audits.
  • Use electronic data capture (EDC) systems compliant with ICH E6(R3) guidelines .

Q. How should a longitudinal study on this compound's long-term effects be designed?

Methodological Answer:

  • Define cohorts based on exposure duration and baseline health metrics.
  • Schedule follow-ups at critical intervals (e.g., 6, 12, 24 months) to capture delayed outcomes.
  • Use mixed-effects models to account for attrition and time-dependent confounders .

Properties

IUPAC Name

N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSOOYCQYDGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861690
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-88-9
Record name Phenpromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenpromethamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(2-phenylpropyl)amine
Source European Chemicals Agency (ECHA)
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Record name PHENPROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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